molecular formula C13H19ClN2O2 B1291033 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate CAS No. 303134-03-4

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

Cat. No.: B1291033
CAS No.: 303134-03-4
M. Wt: 270.75 g/mol
InChI Key: KJZVHMAKWMCIBB-UHFFFAOYSA-N
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Description

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is a heterocyclic compound featuring a benzoic acid moiety linked to a seven-membered 1,4-diazepine ring substituted with a methyl group. Its molecular formula is reported as C₁₃H₁₉ClN₂O₂ (anhydrous form) or C₁₃H₁₈N₂O₂·HCl·H₂O (hydrated form), with a molecular weight of 288.76 g/mol . It has a melting point range of 239–241°C and is available at 95–98% purity for research applications .

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-7-2-8-15(10-9-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZVHMAKWMCIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640323
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303134-03-4
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate typically involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound has been explored for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development focused on neurological disorders or anxiety treatments due to the presence of the diazepinyl moiety, which is known for its anxiolytic properties .
  • Synthesis of Bioactive Compounds : As a building block in organic synthesis, it can be utilized to create more complex molecules that exhibit therapeutic effects. Research has indicated that derivatives of this compound may possess enhanced biological activity compared to their parent structures .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a functional monomer in polymer synthesis. Its ability to form hydrogen bonds may enhance the mechanical properties and thermal stability of resulting polymers, making them suitable for applications in coatings and adhesives .
  • Nanotechnology : In the realm of nanomaterials, the compound has potential uses in the creation of nanocarriers for targeted drug delivery systems. Its hydrophilic and lipophilic balance could facilitate the encapsulation of hydrophobic drugs within nanoparticles .

Analytical Chemistry Applications

  • Chromatography : The compound's unique chemical structure allows it to be utilized as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It can help in the quantification of similar compounds in complex mixtures, aiding in quality control processes in pharmaceutical manufacturing .
  • Spectroscopic Studies : Its distinct molecular characteristics make it suitable for spectroscopic analysis, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques can provide insights into its molecular interactions and stability under various conditions .

Case Study 1: Pharmacological Research

A study explored the anxiolytic effects of derivatives of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating this compound into polyurethanes improved mechanical strength and thermal stability. The modified polymers exhibited enhanced performance in high-temperature applications, showcasing its utility in material science.

Mechanism of Action

The mechanism of action of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The perhydro-1,4-diazepine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, facilitating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Differences

Key structural analogs are compared below, focusing on ring systems, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Melting Point (°C) References
4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate C₁₃H₁₉ClN₂O₂ (anhydrous) 288.76 303134-03-4 Benzoic acid + 7-membered 1,4-diazepine (methyl-substituted) 239–241
Fasudil hydrochloride hydrate (kinase inhibitor) 2C₁₄H₁₇N₃O₂S·2HCl·H₂O 666.56 (dimer) N/A Isoquinoline sulfonyl group + 1,4-diazepine Not reported
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate C₁₁H₁₀N₂O₂·HCl·H₂O 256.68 921938-78-5 Benzoic acid + 5-membered imidazole (methyl-substituted) 313–315
3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate C₁₂H₁₆ClNO₃ (estimated) Not reported N/A Benzoic acid + 6-membered morpholine (oxygen-containing ring) Not reported
4-Methylpiperazin-1-amine dihydrochloride (piperazine derivative) C₅H₁₄Cl₂N₂ 181.09 40675-60-3 6-membered piperazine (two nitrogen atoms, methyl-substituted) Not reported
Key Observations:

Ring Size and Heteroatoms :

  • The target compound’s seven-membered diazepine ring contrasts with the six-membered piperazine (e.g., 4-Methylpiperazin-1-amine) and morpholine (oxygen-containing) derivatives, as well as the five-membered imidazole in 4-(2-Methylimidazol-1-yl)benzoic acid . Larger rings like diazepine may enhance conformational flexibility and receptor binding compared to smaller, rigid rings.

Functional Groups: Fasudil hydrochloride hydrate replaces the benzoic acid group with an isoquinoline sulfonyl moiety, enabling kinase inhibition and vasodilation .

Physicochemical Properties :

  • The higher melting point of the imidazole derivative (313–315°C vs. 239–241°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding in the imidazole ring .
  • Discrepancies in the target compound’s CAS numbers and hydration states (e.g., 303134-03-4 vs. 906352-84-9) highlight the need for precise characterization in research .

Biological Activity

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate (CAS No. 906352-84-9) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 270.75 g/mol

The structure includes a benzoic acid moiety linked to a diazepine ring, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in disease processes.
  • Cellular Uptake and Distribution : The hydrophilic nature of the hydrochloride salt form may enhance its solubility and bioavailability.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AntitumorPotential cytotoxic effects on cancer cell lines.
NeuroprotectiveMay offer protection against neurodegenerative processes.
Anti-inflammatoryInhibits inflammatory pathways in vitro.
Enzyme InhibitionInhibits specific protein tyrosine phosphatases, relevant in cancer therapy.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
  • Neuroprotection : Research focusing on neurodegenerative diseases demonstrated that this compound could reduce oxidative stress markers in neuronal cultures, indicating a protective effect against neurotoxicity.
  • Anti-inflammatory Effects : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages, highlighting its potential use in treating inflammatory conditions.

Safety and Toxicology

According to safety data sheets, this compound is classified as hazardous with acute toxicity profiles indicating potential risks upon exposure (e.g., harmful if swallowed or inhaled). Proper handling and safety precautions are essential when working with this compound in laboratory settings .

Q & A

Q. What are the key physicochemical properties of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate, and how are they experimentally determined?

  • Methodological Answer: The compound's molecular formula (C₁₃H₁₈N₂O₂·HCl·H₂O), molecular weight (288.76 g/mol), and melting point (239–241°C) are critical for identification . Characterization typically involves:
  • Thermal analysis (DSC/TGA): To confirm hydration status and thermal stability.
  • Elemental analysis (EA): To verify elemental composition.
  • NMR and FT-IR spectroscopy: For structural confirmation, focusing on the diazepine ring and benzoic acid moieties.
    Stability studies under varying humidity and temperature conditions are recommended to assess hygroscopicity and degradation pathways .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Methodological Answer: Synthesis often involves coupling 4-methylperhydro-1,4-diazepine with benzoic acid derivatives, followed by HCl salt formation and hydration. Key steps include:
  • Amide bond formation: Use of carbodiimide coupling agents (e.g., EDC/HOBt) to minimize side reactions.
  • Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
  • Purity validation: HPLC with UV detection (λ = 254 nm) and mass spectrometry for trace impurities .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For example:
  • Reactor design: Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics using software like Gaussian or ORCA .
  • Machine learning (ML): Train models on existing reaction data (e.g., yields, temperatures) to predict optimal conditions (e.g., 60–80°C, 12–24 hr reaction time) .
    Experimental validation should follow a fractional factorial design (e.g., Taguchi method) to assess parameter interactions .

Q. How do structural analogs inform the biological activity or reactivity of this compound?

  • Methodological Answer: Analogues like 4-(prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9) and 4-methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) provide insights into:
  • Structure-activity relationships (SAR): Modifying the diazepine ring’s substituents (e.g., methyl vs. propynyl groups) alters solubility and receptor binding .
  • Reactivity trends: Electron-donating groups (e.g., methyl) stabilize intermediates in acid-catalyzed reactions, as shown in hydrazide synthesis studies .
    Comparative studies using X-ray crystallography (e.g., CCDC 2032776) can reveal conformational flexibility .

Q. What experimental strategies resolve contradictions in stability or reactivity data?

  • Methodological Answer: Contradictions often arise from hydration variability or trace impurities. Mitigation strategies include:
  • Controlled hydration: Store the compound in desiccators with defined relative humidity (e.g., 30–50% RH) .
  • Advanced analytics: Use LC-MS/MS to identify degradation products (e.g., hydrolyzed diazepine rings) under stress conditions (pH 2–12, 40–60°C) .
  • Statistical analysis: Apply ANOVA to differentiate batch-to-batch variability vs. systemic errors .

Application-Oriented Questions

Q. How can this compound be applied in drug delivery systems, and what formulation challenges exist?

  • Methodological Answer: The benzoic acid moiety enables conjugation with APIs via ester or amide linkages, while the diazepine ring enhances solubility. Challenges include:
  • pH-dependent stability: Conduct dissolution testing in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess release profiles.
  • Nanocarrier compatibility: Use dynamic light scattering (DLS) to evaluate stability in liposomal or polymeric nanoparticles .
    Safety assessments (e.g., cytotoxicity in HEK-293 cells) are critical for biomedical applications .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential respiratory and skin irritation .
  • Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation risks.
  • Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate
Reactant of Route 2
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4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

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